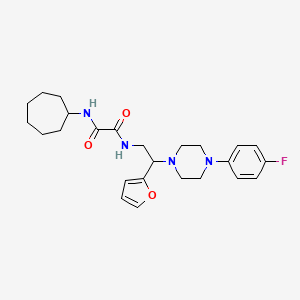

N1-cycloheptyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Description

N1-cycloheptyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide (CAS: 877632-47-8) is an oxalamide derivative characterized by a cycloheptyl group, a furan-2-yl moiety, and a 4-(4-fluorophenyl)piperazine unit. Its molecular formula is C25H33FN4O3, with a molecular weight of 456.6 g/mol .

Properties

IUPAC Name |

N'-cycloheptyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FN4O3/c26-19-9-11-21(12-10-19)29-13-15-30(16-14-29)22(23-8-5-17-33-23)18-27-24(31)25(32)28-20-6-3-1-2-4-7-20/h5,8-12,17,20,22H,1-4,6-7,13-16,18H2,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPGBXVTEUAQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N’-cycloheptyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Mode of Action

N’-cycloheptyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide interacts with its targets, the ENTs, by inhibiting their function. The compound is more selective to ENT2 than to ENT1. This interaction results in changes in the uptake of nucleosides, affecting the function of ENTs.

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway. By inhibiting the transport of nucleosides, the compound disrupts the balance of nucleotides within the cell, which can have downstream effects on DNA replication and repair, as well as RNA transcription.

Pharmacokinetics

The compound’s interaction with ents suggests that it may have good bioavailability, as ents are known to facilitate the transport of nucleoside analog drugs across cell membranes.

Result of Action

The molecular and cellular effects of N’-cycloheptyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide’s action include the disruption of nucleotide balance within the cell. This can lead to a decrease in DNA replication and repair, and RNA transcription, potentially leading to cell death.

Biological Activity

N1-cycloheptyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide (CAS Number: 877632-47-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 456.6 g/mol. The compound features several pharmacologically relevant moieties:

- Piperazine Ring : Known for its interactions with various neurotransmitter receptors.

- Furan Ring : May contribute to bioactivity through electrophilic centers.

- Fluorophenyl Group : Enhances lipophilicity and potentially alters electronic properties, influencing biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H33FN4O3 |

| Molecular Weight | 456.6 g/mol |

| CAS Number | 877632-47-8 |

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological effects, including:

- Neuropharmacological Effects : The piperazine moiety is often associated with central nervous system activity, suggesting potential applications in treating neurological disorders.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

- Analgesic Effects : Given its structural similarities to other analgesic compounds, it may possess pain-relieving properties.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various biological targets, including:

- Neurotransmitter Receptors : Potentially modulating signaling pathways related to mood and pain perception.

- Inflammatory Enzymes : Inhibiting enzymes involved in the inflammatory response.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis : The synthesis typically involves multi-step organic reactions starting from piperazine derivatives and furan compounds. Key steps include the formation of the oxalamide moiety through reactions with oxalyl chloride and cycloheptylamine.

- Biological Evaluation : In vitro studies have indicated that the compound exhibits moderate activity against specific cancer cell lines, suggesting potential anticancer properties . Further research is necessary to elucidate its full therapeutic potential.

Case Studies

Several case studies highlight the potential applications of this compound:

- Neuropharmacology : A study demonstrated that derivatives of this compound showed promise in reducing anxiety-like behaviors in rodent models, indicating its potential as an anxiolytic agent.

- Anti-inflammatory Activity : Another investigation found that the compound could reduce pro-inflammatory cytokine levels in vitro, supporting its role as a candidate for treating inflammatory conditions.

Comparison with Similar Compounds

Structural Analogues with Modified Cycloalkyl Groups

- N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide (CAS: 877633-10-8):

- Molecular Formula : C26H33FN4O3

- Molecular Weight : 468.6 g/mol

- Key Differences : Replaces the cycloheptyl group with a cyclohexenylethyl chain and shifts the fluorine substituent on the phenyl ring from the para (4-) to ortho (2-) position. This structural variation may alter receptor binding affinity and metabolic stability due to increased steric hindrance and electronic effects .

Analogues with Varying Piperazine Substituents

- N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide (CAS: 877633-49-3): Molecular Formula: C27H32N4O4 Molecular Weight: 476.6 g/mol Key Differences: Substitutes the 4-fluorophenyl group with a 4-methoxyphenyl moiety and introduces a 4-methylbenzyl group.

Non-Oxalamide Derivatives

- N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (CAS: 877632-03-6): Molecular Formula: C24H26FN3O3 Molecular Weight: 423.5 g/mol Key Differences: Replaces the oxalamide bridge with a benzamide group.

Comparative Data Table

Research Implications and Challenges

- Isomer Complexity : Fluorophenyl substituent positioning (ortho, meta, para) can lead to isomeric mixtures, complicating analytical identification and pharmacological evaluation. For example, mislabeling of isomers has been reported in seized samples, underscoring the need for advanced separation techniques (e.g., chiral chromatography) .

- However, this could also increase off-target effects .

- Data Limitations : Physicochemical properties (e.g., solubility, stability) remain uncharacterized for most analogues, highlighting gaps in preclinical profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.